molecular formula C13H10BCl2NO3 B12656077 4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid

4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B12656077
M. Wt: 309.9 g/mol
InChI Key: ASPQZDYHBSQXDD-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride to form this compound. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various synthetic applications.

Properties

Molecular Formula

C13H10BCl2NO3

Molecular Weight

309.9 g/mol

IUPAC Name

[4-chloro-3-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BCl2NO3/c15-9-2-4-10(5-3-9)17-13(18)11-7-8(14(19)20)1-6-12(11)16/h1-7,19-20H,(H,17,18)

InChI Key

ASPQZDYHBSQXDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl)(O)O

Origin of Product

United States

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